REACTION_CXSMILES
|
ClC([O:4][CH2:5]C)=O.[CH2:7]([O:9][C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[CH:13]=[CH:14]C(O)=O)[CH3:8].C([N:23](CC)CC)C.[N-]=[N+]=[N-].[Na+].C1(CC2C=CC=CC=2)C=CC=CC=1.C(N(CCCC)CCCC)CCC>CC(C)=O.O>[CH2:7]([O:9][C:10]1[CH:11]=[C:12]2[C:18](=[CH:19][CH:20]=1)[C:5](=[O:4])[NH:23][CH:14]=[CH:13]2)[CH3:8] |f:3.4|
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Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
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Name
|
|
Quantity
|
5.71 g
|
Type
|
reactant
|
Smiles
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C(C)OC=1C=C(C=CC(=O)O)C=CC1
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Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 23° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the volatile was removed under vacuo
|
Type
|
EXTRACTION
|
Details
|
The resulting slurry was extracted with toluene (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
The dried solution was filtered
|
Type
|
DISTILLATION
|
Details
|
The toluene was distilled off
|
Type
|
ADDITION
|
Details
|
as added
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was raised to 210° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C2C=CNC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.2 mmol | |
AMOUNT: MASS | 1.92 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |